REACTION_CXSMILES
|
C([N:3]([CH2:6]C)[CH2:4][CH3:5])C.C(=S)=[S:9].ClC(O[CH2:15][CH3:16])=O.Cl.[CH:18]1C=C[CH:21]=[CH:20][CH:19]=1>CCCCCC.C(Cl)(Cl)Cl>[N:3]([C:4]1[CH:5]=[CH:21][C:20]([CH2:15][CH3:16])=[CH:19][CH:18]=1)=[C:6]=[S:9]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
1-(p'-n-hexylbiphenylyl)-2-(p-aminophenyl)ethane
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
10.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
The components were well stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
The obtained produce
|
Type
|
ADDITION
|
Details
|
was added droppwise to the continuously stirring solution
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
the chloroform one was washed twice with water and dried MgSO4
|
Type
|
DISTILLATION
|
Details
|
After distilling chloroform off the solid residue
|
Type
|
CUSTOM
|
Details
|
was crystallized from isopropanol
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=C=S)C1=CC=C(C=C1)CC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |